3-[(4-Chlorophenyl)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(4-Chlorophenyl)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. It features a triazole ring fused with a thiadiazole ring, and it is substituted with a chlorophenylmethyl group and a tetrahydrobenzothiophene group. Compounds containing triazole and thiadiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 3-[(4-Chlorophenyl)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the triazole and thiadiazole rings followed by their fusion and subsequent substitution reactions. Industrial production methods would likely involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the triazole/thiadiazole moieties. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its anticancer properties and its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets, such as enzymes and receptors. The triazole and thiadiazole rings can bind to active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s antimicrobial, antifungal, or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
Fluconazole: An antifungal agent with a triazole ring.
Voriconazole: Another antifungal with a triazole ring.
Trazodone: An antidepressant with a triazole ring.
Nefazodone: Another antidepressant with a triazole ring. Compared to these compounds, 3-[(4-Chlorophenyl)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern and the presence of both triazole and thiadiazole rings, which may confer distinct biological activities and chemical properties
Properties
Molecular Formula |
C18H15ClN4S2 |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15ClN4S2/c19-12-7-5-11(6-8-12)9-16-20-21-18-23(16)22-17(25-18)14-10-24-15-4-2-1-3-13(14)15/h5-8,10H,1-4,9H2 |
InChI Key |
UJUGATJUKFARJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NN4C(=NN=C4S3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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